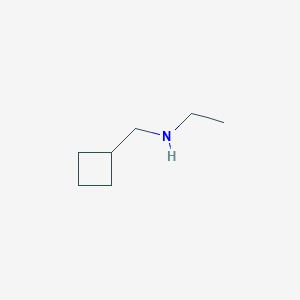

(Cyclobutylmethyl)(ethyl)amine

Descripción

Contextualization as a Secondary Amine Moiety in Organic Synthesis

Secondary amines are a fundamental class of organic compounds characterized by a nitrogen atom attached to two carbon-containing groups. In the realm of organic synthesis, they serve as versatile intermediates and building blocks. The nitrogen atom's lone pair of electrons makes them nucleophilic, allowing them to participate in a wide array of chemical transformations.

(Cyclobutylmethyl)(ethyl)amine, as an unsymmetrical secondary amine, is a valuable precursor for creating more elaborate molecules. The secondary amine functionality is a key reaction site for processes such as:

N-Alkylation: The hydrogen atom on the nitrogen can be replaced by another alkyl or functionalized group. This reaction is a cornerstone for building molecular complexity. For instance, N-alkylation of similar secondary amines with various alkyl bromides is a common strategy to synthesize libraries of compounds for screening in drug discovery. nih.govacs.org

Acylation: Reaction with acyl chlorides or anhydrides converts the amine into an amide, a functional group prevalent in pharmaceuticals and polymers.

Oxidation: Controlled oxidation can lead to the formation of nitrones or other nitrogen-containing functional groups.

The synthesis of unsymmetrical secondary amines like this compound can be approached through established methodologies. A common route involves the N-alkylation of a primary amine. orgsyn.org For example, ethylamine (B1201723) can be reacted with a cyclobutylmethyl halide, or conversely, cyclobutylmethylamine can be reacted with an ethyl halide. orgsyn.org These reactions provide a direct pathway to the target secondary amine, which can then be used in subsequent synthetic steps. nih.gov

Significance of the Cyclobutylmethyl and Ethyl Substituents in Molecular Design

The specific nature of the substituents attached to the amine nitrogen profoundly influences the molecule's physical properties, reactivity, and three-dimensional shape. The combination of a cyclobutylmethyl and an ethyl group in this compound is significant for several reasons.

The cyclobutylmethyl group is a particularly noteworthy substituent. The four-membered cyclobutane (B1203170) ring is inherently strained and adopts a non-planar, "puckered" conformation to alleviate some of this strain. This distinct geometry imparts specific steric demands around the nitrogen atom, which can influence the selectivity and rate of its reactions. In the context of medicinal chemistry, incorporating a cyclobutylmethyl (CBM) group is a recognized strategy for modulating a molecule's interaction with biological targets. nih.govacs.org It is often used to introduce bulk and explore the binding pockets of receptors, as seen in the development of ligands for the κ-opioid receptor, where the CBM substituent plays a crucial role in determining affinity and functional activity. nih.govacs.org

The interplay between the rigid, puckered cyclobutylmethyl group and the simple, flexible ethyl group defines the unique character of this compound as a molecular building block.

Overview of Academic Research Trajectories and Applications in Chemical Systems

While this compound itself is not the subject of a vast body of published research, its structural motifs are featured in broader chemical and pharmaceutical research programs. The academic trajectory for this compound and its close analogs is primarily as a synthetic intermediate in the creation of larger, more functionally complex molecules, particularly for therapeutic applications.

Research has demonstrated that cyclobutyl amine derivatives are of interest as potential histamine-3 receptor ligands, which are involved in neurotransmission. google.com Furthermore, the N-cyclobutylmethyl moiety is a key structural feature in a series of highly potent and selective diphenethylamine-based ligands developed to interact with the κ-opioid receptor. nih.govacs.org In these studies, the synthesis of the target compounds often involves a crucial N-alkylation step where a precursor amine is reacted with cyclobutylmethyl bromide to introduce the desired substituent. nih.gov This highlights the primary application of compounds like this compound: they serve as building blocks or are synthesized en route to molecules designed to modulate specific biological systems.

The development of advanced synthetic methods, such as palladium-catalyzed reactions, has also provided new ways to access cyclobutylmethylamine derivatives that were previously difficult to generate. These methodological advancements expand the toolkit available to chemists, enabling the incorporation of the cyclobutylmethyl amine fragment into a wider variety of molecular frameworks. Therefore, the research trajectory is less about studying the compound in isolation and more about utilizing it as a component in the broader fields of organic synthesis and medicinal chemistry.

Physicochemical Properties

| Property | This compound | This compound hydrochloride |

| CAS Number | 26389-70-8 bldpharm.com | 727732-01-6 guidechem.com |

| Molecular Formula | C₇H₁₅N bldpharm.com | C₇H₁₆ClN guidechem.com |

| Molecular Weight | 113.20 g/mol bldpharm.com | 149.66 g/mol guidechem.com |

| Canonical SMILES | CCNCC1CCC1 bldpharm.com | CCNCC1CCC1.Cl guidechem.com |

| InChI | InChI=1S/C7H15N/c1-2-8-6-7-4-3-5-7/h7-8H,2-6H2,1H3 | InChI=1S/C7H15N.ClH/c1-2-8-6-7-4-3-5-7;/h7-8H,2-6H2,1H3;1H guidechem.com |

| InChI Key | SQGPXEVXJPYFIK-UHFFFAOYSA-N | SQGPXEVXJPYFIK-UHFFFAOYSA-N guidechem.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H15N |

|---|---|

Peso molecular |

113.2 g/mol |

Nombre IUPAC |

N-(cyclobutylmethyl)ethanamine |

InChI |

InChI=1S/C7H15N/c1-2-8-6-7-4-3-5-7/h7-8H,2-6H2,1H3 |

Clave InChI |

NKUQXCMUVWBWBU-UHFFFAOYSA-N |

SMILES canónico |

CCNCC1CCC1 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of (Cyclobutylmethyl)(ethyl)amine

The synthesis of this compound can be approached through several classical and modern organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the process.

Direct alkylation is a fundamental C-N bond-forming strategy. This involves the reaction of an amine, acting as a nucleophile, with an alkyl halide. For the target compound, two primary pathways exist: the reaction of ethylamine (B1201723) with a cyclobutylmethyl halide or the reaction of cyclobutylmethylamine with an ethyl halide.

The reaction of a primary amine with an alkyl halide proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming an ammonium (B1175870) salt. A subsequent deprotonation step, often by another molecule of the starting amine, yields the free secondary amine. synarchive.comnih.gov

For the synthesis of this compound, one could react ethylamine with cyclobutylmethyl bromide. researchgate.net In this scenario, ethylamine acts as the nucleophile. The reaction initially forms the diethylammonium (B1227033) bromide salt, which is then deprotonated to yield the target secondary amine. numberanalytics.com An alternative, analogous route involves reacting cyclobutylmethylamine with an ethyl halide, such as ethyl bromide or ethyl iodide.

A significant challenge in the synthesis of secondary amines via direct alkylation is the lack of selectivity, which often leads to a mixture of products. synarchive.comnumberanalytics.com The newly formed secondary amine, this compound, is itself a nucleophile and can compete with the starting primary amine for the remaining alkyl halide. researchgate.net This subsequent reaction leads to the formation of a tertiary amine, (Cyclobutylmethyl)diethylamine or bis(cyclobutylmethyl)ethylamine, and can proceed further to form a quaternary ammonium salt. synarchive.comresearchgate.net

Controlling this over-alkylation is crucial for achieving a good yield of the desired secondary amine. The primary strategy to favor the formation of the secondary amine is to use a large excess of the initial amine precursor (e.g., ethylamine). numberanalytics.com By ensuring a high concentration of the primary amine relative to the alkyl halide, the probability of the alkyl halide encountering and reacting with the primary amine is much higher than with the secondary amine product. nih.gov

| Reactant 1 | Reactant 2 | Key Challenge | Control Strategy |

| Ethylamine | Cyclobutylmethyl bromide | Over-alkylation to form tertiary amine and quaternary salt. researchgate.net | Use a large excess of ethylamine. numberanalytics.com |

| Cyclobutylmethylamine | Ethyl bromide | Over-alkylation to form tertiary amine and quaternary salt. researchgate.net | Use a large excess of cyclobutylmethylamine. |

Reductive amination is a versatile and widely employed method for synthesizing primary, secondary, and tertiary amines. organicreactions.orgnih.gov This two-step process, often performed in a single pot, involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. organicreactions.orgnih.gov

To synthesize this compound, two main reductive amination routes are possible:

Route A: Reaction of cyclobutanecarboxaldehyde (B128957) with ethylamine. The nucleophilic ethylamine attacks the carbonyl carbon of cyclobutanecarboxaldehyde to form a hemiaminal, which then dehydrates to an imine intermediate. Subsequent reduction of this imine yields this compound.

Route B: Reaction of acetaldehyde (B116499) with cyclobutylmethylamine. This follows a similar mechanism, forming an imine that is then reduced.

A variety of reducing agents can be used, but sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the starting aldehyde or ketone significantly but are reactive towards the protonated imine intermediate. nih.govrsc.org This selectivity allows the entire reaction to be carried out in one pot. organicreactions.org This method is a cornerstone in preparing various cyclobutyl amine derivatives for pharmaceutical applications. rsc.org

The synthesis of secondary amines can also be achieved by the selective removal of an alkyl group from a suitable tertiary amine precursor. This N-dealkylation strategy is particularly useful in complex molecule synthesis, such as with alkaloids. For the target compound, a precursor like N,N-diethyl(cyclobutylmethyl)amine could be de-ethylated, or a precursor like N-(cyclobutylmethyl)-N,N-dimethylamine could be demethylated.

Von Braun Reaction and Chloroformate Reagents: The classical von Braun reaction involves the treatment of a tertiary amine with cyanogen (B1215507) bromide (BrCN). The reaction proceeds through a quaternary cyanoammonium salt intermediate, which then decomposes upon attack by the bromide ion to yield an organocyanamide and an alkyl bromide. The resulting cyanamide (B42294) can be hydrolyzed under acidic or basic conditions to furnish the secondary amine.

A widely used and often milder alternative to the toxic cyanogen bromide is the use of chloroformate esters, such as phenyl chloroformate or 1-chloroethyl chloroformate (ACE-Cl). When a tertiary amine reacts with a chloroformate, a carbamate (B1207046) intermediate is formed via a quaternary ammonium salt. This carbamate is then cleaved, typically through hydrolysis or alcoholysis, to yield the desired secondary amine. The selectivity of alkyl group cleavage with chloroformates is generally predictable, with benzyl (B1604629) and allyl groups being more labile than methyl, which is more labile than ethyl or larger alkyl groups.

| Reagent | Intermediate | Final Step | Notes |

| Cyanogen Bromide (BrCN) | Cyanamide | Hydrolysis or Reduction | Classic von Braun reaction; reagent is highly toxic. |

| 1-Chloroethyl chloroformate (ACE-Cl) | Carbamate | Methanolysis | A common and often milder alternative to BrCN. |

| Phenyl chloroformate | Carbamate | Hydrolysis | Vigorous hydrolysis conditions may be required. |

The Polonovski Reaction: The Polonovski reaction is another method for the N-dealkylation of tertiary amines. The reaction first involves the oxidation of the tertiary amine to its corresponding N-oxide, typically using an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The N-oxide is then treated with an activating agent, classically acetic anhydride (B1165640) or acetyl chloride, which promotes a rearrangement to an iminium ion intermediate. This intermediate is then hydrolyzed to yield the secondary amine and an aldehyde.

Modified versions of the Polonovski reaction, sometimes called non-classical Polonovski reactions, use iron-based reagents (e.g., FeSO₄ or FeCl₂) to mediate the decomposition of the N-oxide. researchgate.net These iron-catalyzed methods can offer improved yields and milder reaction conditions, making them applicable to the N-demethylation of complex alkaloids. researchgate.net To synthesize this compound, one could start with N,N-diethyl(cyclobutylmethyl)amine N-oxide and cleave an ethyl group, or N-(cyclobutylmethyl)-N-methyl-ethylamine N-oxide to cleave the methyl group preferentially.

N-Dealkylation Routes from Tertiary Amine Analogues

Photochemical N-Dealkylation Methods

The N-dealkylation of tertiary amines, a process involving the removal of an N-alkyl group, is a significant chemical transformation for synthesizing a wide array of chemical compounds. mdpi.comnih.gov Among the various approaches, photochemical N-dealkylation presents a distinct method for this conversion. google.comgoogle.comjustia.com This technique is particularly relevant for the potential synthesis of secondary amines from tertiary precursors like this compound.

The general mechanism for photochemical N-dealkylation of tertiary amines relies on a photo-induced single electron transfer (SET) process. researchgate.net Tertiary amines are effective electron donors due to their low ionization potentials. researchgate.net The reaction is initiated by irradiating the tertiary amine in the presence of a photosensitizing agent (PSA) and molecular oxygen. researchgate.net

The process unfolds as follows:

Photo-initiation : The photosensitizing agent absorbs light, promoting it to an excited state. researchgate.net

Single Electron Transfer (SET) : The excited PSA accepts an electron from the tertiary amine, generating a planar amine radical cation. researchgate.net

Proton Transfer : The amine radical cation undergoes the loss of an α-proton to form a carbon-centered radical. researchgate.net

Second Electron Transfer : This radical then transfers another electron, often to the photosensitizer or another acceptor, to yield a stable iminium cation. researchgate.net

Hydrolysis : The resulting iminium cation is subsequently hydrolyzed to afford the desired secondary amine (the "nor" derivative) and a carbonyl compound. researchgate.net

While specific studies on the photochemical N-dealkylation of this compound are not extensively detailed in the literature, the general principles are widely applicable to tertiary amines. researchgate.net For instance, various tertiary N-methyl alkaloids have been successfully N-demethylated using these photo-oxidation conditions. researchgate.net Recent advancements include visible light-mediated, photocatalyst-free methods for the N-demethylation of aryl tertiary amines, which proceed through an electron-donor-acceptor (EDA) complex mechanism. bohrium.com These methods highlight the ongoing development of milder and more selective N-dealkylation protocols. bohrium.com

Cyclobutane (B1203170) Ring Synthesis and Modification Relevant to the Cyclobutylmethyl Moiety

The construction of the cyclobutane ring is a pivotal aspect of synthesizing the cyclobutylmethyl moiety. Key strategies include the ring-opening of strained bicyclic systems and cycloaddition reactions.

Ring-Opening Reactions of Bicyclic Precursors

The synthesis of cyclobutane derivatives can be achieved through the ring-opening of suitable cyclic precursors, such as lactones or lactams. googleapis.comgoogle.com The inherent ring strain in small bicyclic systems can be exploited as a thermodynamic driving force for the cleavage of otherwise stable carbon-carbon bonds. nih.gov

One notable strategy involves the visible light-mediated [4+2] annulation of cyclobutylanilines. nih.gov In this process, the cleavage of the cyclobutane ring is initiated by the photooxidation of the amine to its corresponding radical cation. nih.gov Although the primary outcome of this specific reaction is a cyclohexene (B86901) derivative, the underlying principle of using photoredox catalysis to activate and open the cyclobutane ring is significant. nih.gov The strain energy of cyclobutane is nearly identical to that of cyclopropane (B1198618), yet the rate of ring-opening for a cyclobutylcarbinyl radical is considerably slower than for a cyclopropylcarbinyl radical, presenting unique synthetic challenges and opportunities. nih.gov

Another relevant method is the ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes. nih.gov This reaction, promoted by hydrazine (B178648) salt catalysts, allows for the transformation of bicyclic cyclobutenes and various aldehydes into γ,δ-unsaturated aldehydes, which are formal Claisen rearrangement products. nih.gov This strategy demonstrates the capacity to open a four-membered ring within a bicyclic system to generate a functionalized acyclic structure, which could be a precursor for further elaboration into a cyclobutylmethylamine derivative. nih.gov

Cycloaddition Reactions in Cyclobutane Formation

Cycloaddition reactions are among the most powerful and widely used methods for constructing four-membered rings. libretexts.org Specifically, [2+2] cycloadditions are exceptionally effective for synthesizing cyclobutane structures. libretexts.orgacs.orgnih.gov These reactions can be induced either photochemically or thermally.

Photochemical [2+2] Cycloadditions: Photochemical [2+2] cycloadditions are excellent for producing strained products containing four-membered rings from two unsaturated components. libretexts.org One of the reactants must contain a chromophore that can absorb light to enter an excited state. libretexts.org A classic example is the cycloaddition of a ketene, formed from an acid chloride and a non-nucleophilic base like triethylamine, with an alkene (ketenophile) to yield a cyclobutane product. libretexts.org These reactions are valuable as they can generate both all-carbon and heteroatom-containing rings through inter- and intramolecular pathways. libretexts.org

Thermal [2+2] Cycloadditions: Thermal [2+2] cycloadditions provide an alternative route to cyclobutanes. A well-known example is the reaction between an enamine and an electron-deficient alkene, which serves as a Michael acceptor. nih.gov This type of reaction controls the regiochemistry and avoids the self-dimerization of the enamine. nih.gov The process is often reversible at the initial Michael addition step, leading to the thermodynamically more stable trans-substituted cyclobutane as the major product. nih.gov

Multicomponent thermal [2+2] cycloadditions have also been developed. For instance, functionalized cyclobutanes can be synthesized by stirring a mixture of an aldehyde, diethylamine, a dialkyl fumarate, and potassium carbonate in acetonitrile (B52724) at room temperature. acs.org This method is notable for its mild conditions and tolerance of various functional groups. acs.org

The table below summarizes key aspects of different [2+2] cycloaddition strategies for forming cyclobutane rings.

| Reaction Type | Reactants | Conditions | Key Features |

| Photochemical [2+2] Cycloaddition | Alkene + Alkene (one must be conjugated) | UV Light | Forms strained 4-membered rings; not readily reversible. libretexts.org |

| Thermal [2+2] Cycloaddition (Ketene) | Ketene + Alkene (Ketenophile) | Thermal | Follows specific stereochemistry rules; regiochemistry is straightforward. libretexts.org |

| Thermal [2+2] Cycloaddition (Enamine) | Enamine + Michael Acceptor | Thermal | Regiochemically controlled; often yields the thermodynamic trans product. nih.gov |

| Multicomponent Thermal [2+2] Cycloaddition | Aldehyde + Diethylamine + Dialkyl Fumarate | K₂CO₃, MeCN, 25 °C | Mild, one-pot synthesis of functionalized cyclobutanes. acs.org |

These cycloaddition methodologies provide robust and versatile pathways to the cyclobutane core, which is essential for the ultimate synthesis of this compound and its derivatives.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the structural elucidation of organic compounds. For (Cyclobutylmethyl)(ethyl)amine, a combination of NMR, IR, and MS provides complementary information, leading to a complete and confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise structure of this compound can be determined.

Based on the structure, the following signals are predicted for the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (ethyl group) | 1.0 - 1.2 | Triplet (t) | 3H |

| CH₂ (ethyl group) | 2.5 - 2.7 | Quartet (q) | 2H |

| N-H | 0.5 - 5.0 | Broad Singlet (br s) | 1H |

| N-CH₂ (cyclobutylmethyl) | 2.4 - 2.6 | Dimer (d) | 2H |

| CH (cyclobutane ring) | 2.2 - 2.6 | Multiplet (m) | 1H |

| CH₂ (cyclobutane ring, C2/C4) | 1.7 - 2.1 | Multiplet (m) | 4H |

Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl group) | 14 - 16 |

| CH₂ (ethyl group) | 43 - 46 |

| N-CH₂ (cyclobutylmethyl) | 55 - 58 |

| CH (cyclobutane ring) | 35 - 38 |

| CH₂ (cyclobutane ring, C2/C4) | 28 - 31 |

The regiochemistry of this compound is unequivocally confirmed by NMR data. The ¹H NMR spectrum distinctly shows the signals for both the ethyl group and the cyclobutylmethyl group attached to the nitrogen atom. The triplet-quartet pattern is characteristic of an ethyl group attached to a heteroatom. Specifically, the methylene (B1212753) (CH₂) protons of the ethyl group are split into a quartet by the adjacent methyl (CH₃) protons, while the methyl protons are split into a triplet by the methylene protons.

Furthermore, the presence of a doublet for the methylene protons of the cyclobutylmethyl group confirms their attachment to the nitrogen and their coupling to the single methine (CH) proton on the cyclobutane (B1203170) ring. The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, which for this compound is six, further validating the proposed structure against other possible isomers.

Signal assignment is accomplished by analyzing the chemical shifts and coupling patterns. The protons on carbons directly bonded to the electron-withdrawing nitrogen atom (the N-CH₂ groups) are expected to appear downfield compared to typical alkane protons. libretexts.org

A key technique for identifying the N-H proton signal is the deuterium (B1214612) exchange experiment. openochem.org The N-H proton is considered an exchangeable proton. openochem.org When a small amount of deuterium oxide (D₂O) is added to the NMR sample, the labile N-H proton exchanges with a deuterium atom from the D₂O. openochem.orgwikipedia.org Since deuterium is not observed in ¹H NMR spectroscopy, the signal corresponding to the N-H proton disappears from the spectrum. openochem.orgwikipedia.orgnih.gov This disappearance provides definitive confirmation of the N-H signal's assignment. libretexts.orgopenochem.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. As a secondary amine, this compound exhibits characteristic absorption bands. openstax.orgorgchemboulder.com

Key predicted IR absorption bands include:

N-H Stretch: A single, weak to moderate absorption band is expected in the range of 3300-3500 cm⁻¹. openstax.org This is a hallmark of a secondary amine (R₂NH). orgchemboulder.comwpmucdn.com The band is generally sharper and less intense than the broad O-H stretch of alcohols found in the same region. openstax.orgorgchemboulder.com

C-H Stretch: Strong absorption bands from the stretching vibrations of aliphatic C-H bonds (both sp³ hybridized carbons of the ethyl and cyclobutylmethyl groups) are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region. docbrown.info

N-H Bend: A bending vibration for the N-H bond may appear in the 1550-1650 cm⁻¹ region, though it can be weak. libretexts.org

C-N Stretch: The stretching vibration for the aliphatic C-N bond is typically found in the 1000-1250 cm⁻¹ range. libretexts.orgorgchemboulder.com

Predicted IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak - Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| N-H Wag | 665 - 910 | Broad, Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₇H₁₅N, giving it a molecular weight of approximately 113.20 g/mol . chemsrc.comscbt.com

According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 113 for this compound. whitman.edu The molecular ion peak (M⁺) would therefore be observed at an m/z of 113.

The predominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edumiamioh.edu For this compound, there are two possible α-cleavage pathways:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the α- and β-carbons of the ethyl group would result in the loss of a methyl radical (mass = 15) and the formation of a stable iminium ion at m/z 98.

Loss of a cyclobutyl radical (•C₄H₇): Cleavage of the bond between the methylene group and the cyclobutane ring would lead to the loss of a cyclobutyl radical (mass = 55) and the formation of an iminium ion at m/z 58. This is often a highly favored fragmentation pathway.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) |

| 98 | [CH₂(C₄H₇)N=CH₂]⁺ | α-cleavage: Loss of •CH₃ |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode ESI-MS, the amine would be readily protonated. This would result in the observation of the protonated molecule, [M+H]⁺. For this compound, this would correspond to a prominent ion at an m/z of 114. This technique is valuable for confirming the molecular weight with minimal fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a definitive analytical technique for the identification and quantification of volatile and semi-volatile compounds such as this compound. The analysis of secondary amines by GC-MS can sometimes be challenging due to their polarity, which may cause peak tailing and poor chromatographic resolution. nih.govnih.gov However, with appropriate column selection and derivatization, these issues can be mitigated.

For a compound like this compound, a typical GC-MS method would involve injection into a heated port where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. nist.gov A common column choice would be a low-to-mid polarity column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5 or equivalent), which separates compounds based on their boiling points and polarity. researchgate.net

Upon elution from the GC column, the analyte enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique where the molecule is bombarded with high-energy electrons (typically 70 eV). nih.govnih.gov This process results in the formation of a molecular ion (M+) and a series of characteristic fragment ions. The fragmentation pattern for this compound would be predicted based on established fragmentation rules for amines. Key fragmentation pathways would likely include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. This would result in the loss of an ethyl radical (•CH₂CH₃) or a cyclobutylmethyl radical (•CH₂C₄H₇), leading to the formation of stable immonium ions.

Loss of an alkyl group: Cleavage of the C-N bond can also occur.

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a structural fingerprint for identification. While a library spectrum for this compound is not available, its identity would be confirmed by interpreting this fragmentation pattern.

| Parameter | Typical Value/Condition | Purpose |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | Separation of the analyte from the sample matrix. |

| Carrier Gas | Helium, 1 mL/min | Transports the vaporized sample through the column. |

| Injector Temp. | 250 - 290°C | Ensures complete and rapid vaporization of the sample. |

| Oven Program | Initial temp 60-80°C, ramped to 280-300°C | Optimizes separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. |

| MS Transfer Line | 280 - 290°C | Prevents condensation of the analyte before MS detection. |

| MS Source Temp. | 230°C | Maintains the integrity of the ions formed. |

This is a hypothetical data table representing typical GC-MS parameters for analyzing a secondary amine of similar volatility and polarity.

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and analysis of this compound from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice depending on the sample matrix, required sensitivity, and whether the analyte will be derivatized.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For a basic compound like this compound, reverse-phase HPLC is the most common approach. sielc.com

In a typical reverse-phase setup, a nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com To ensure good peak shape and retention for the basic amine, the pH of the mobile phase is usually controlled with buffers, and an acid modifier like formic acid or phosphoric acid is often added. sielc.com Detection can be achieved using a UV detector if the molecule possesses a chromophore (unlikely for this compound unless derivatized) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elutes the compound from the column; acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Detection | Mass Spectrometry (MS) or ELSD | Universal detection for non-chromophoric compounds. |

| Column Temp. | 25 - 40°C | Ensures reproducible retention times. |

This is a hypothetical data table representing typical HPLC parameters for analyzing a secondary amine.

Gas Chromatography (GC)

Direct GC analysis of amines can be problematic due to their polarity, leading to interactions with active sites (e.g., silanol (B1196071) groups) on the column surface, resulting in poor peak shape. nih.gov Using specialized base-deactivated columns or derivatization is often necessary to achieve reliable and reproducible results. nih.gov

For underivatized this compound, a column specifically designed for amine analysis would be preferable. These columns have surfaces treated to minimize interactions with basic compounds. A flame ionization detector (FID) provides a robust and sensitive detection method for hydrocarbons and most organic compounds.

Derivatization Strategies for Analytical Enhancement

Derivatization is a key strategy in the analysis of polar compounds like this compound, particularly for GC-based methods. nih.gov It involves chemically modifying the analyte to produce a derivative with improved analytical properties, such as increased volatility, enhanced thermal stability, and better chromatographic behavior. sielc.com For amines, derivatization targets the active hydrogen on the nitrogen atom.

Acylation Reactions (e.g., with Trifluoroacetic Anhydride (B1165640), Chloroformates)

Acylation introduces an acyl group into the molecule, converting the secondary amine into a less polar and more volatile amide. fiveable.me Perfluoroacylated derivatives are particularly advantageous as they make the analyte highly sensitive to Electron Capture Detection (ECD) and produce characteristic mass spectra. molssi.org

Trifluoroacetic anhydride (TFAA) is a highly reactive reagent that rapidly converts primary and secondary amines into their corresponding trifluoroacetamides. molssi.orgyoutube.com The reaction is typically fast and can be performed in an aprotic solvent. The resulting derivative of this compound would be N-(cyclobutylmethyl)-N-ethyl-2,2,2-trifluoroacetamide. This derivative would be significantly more volatile and exhibit improved peak shape in GC analysis compared to the parent amine. molssi.org

Chloroformates, such as propyl chloroformate, are also effective for derivatizing amines, especially in aqueous samples. scbt.com

| Reagent | Derivative Functional Group | Key Advantages |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | Highly volatile, stable derivatives; enhances ECD response. molssi.org |

| Propyl Chloroformate | Propyl Carbamate (B1207046) | Effective in aqueous solutions; good for GC/FID and GC/MS. scbt.com |

This table summarizes common acylation derivatization strategies applicable to secondary amines.

Silylation Methods (e.g., with BSTFA)

Silylation is one of the most common derivatization techniques for GC analysis, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. sielc.comnih.gov Silyl derivatives are generally more volatile, less polar, and more thermally stable than the parent compounds. nih.gov

For a secondary amine like this compound, a strong silylating agent is required. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful trimethylsilyl donor that is very versatile and reacts with a wide range of polar compounds, including amines. nih.govresearchgate.net Often, a catalyst such as trimethylchlorosilane (TMCS) is added (e.g., BSTFA + 1% TMCS) to enhance the reactivity, especially for hindered or less reactive amines. researchgate.net The reaction replaces the N-H proton with a -Si(CH₃)₃ group, yielding (Cyclobutylmethyl)(ethyl)(trimethylsilyl)amine. The byproducts of the reaction with BSTFA are volatile and neutral, causing minimal interference with the chromatography. nih.gov

| Reagent | Derivative Functional Group | Key Advantages |

| BSTFA (+/- TMCS) | Trimethylsilylamine | Forms volatile, thermally stable derivatives; volatile byproducts. nih.gov |

This table summarizes a common silylation derivatization strategy applicable to secondary amines.

Alkylation Procedures (e.g., with DMF-DMA)

The alkylation of secondary amines such as this compound is a fundamental transformation in organic synthesis. One versatile reagent employed for such modifications is N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA). DMF-DMA is primarily known as a powerful formylating agent and a one-carbon synthon, particularly in reactions with active methylene groups and in the synthesis of heterocyclic compounds. researchgate.netscirp.org Its reaction with primary and secondary amines leads to the formation of amidines.

When this compound reacts with DMF-DMA, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the acetal. This is followed by the elimination of two molecules of methanol to form N'-(cyclobutylmethyl)-N'-ethyl-N,N-dimethylformamidine. This procedure effectively converts the secondary amine into a more complex amidine structure, which can be a valuable intermediate for further synthetic transformations. The reaction is typically carried out under neutral or basic conditions and can be driven to completion by the removal of the methanol byproduct.

The general reactivity of DMF-DMA involves formylation of active methylenes to form enamines or methylation of certain functional groups. researchgate.netresearchgate.net In the case of secondary amines, the reaction proceeds as a formylation of the N-H bond, followed by substitution, leading to the amidine product.

Table 1: Hypothetical Reaction Parameters for Amidine Synthesis

| Parameter | Value / Condition |

|---|---|

| Reactant 1 | This compound |

| Reactant 2 | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |

| Molar Ratio (Amine:DMF-DMA) | 1 : 1.2 |

| Solvent | Toluene |

| Temperature | 80-100 °C |

| Reaction Time | 4-6 hours |

| Product | N'-(cyclobutylmethyl)-N'-ethyl-N,N-dimethylformamidine |

Advanced Techniques for Molecular Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Advanced biophysical techniques provide deep insights into these binding events.

X-ray Fluorescence (XRF) Spectrometry for Binding Event Detection

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. spectro.comhoriba.com It works by bombarding a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms in the sample. spectro.com When outer-shell electrons fall to fill these vacancies, they emit fluorescent X-rays with energies characteristic of each specific element. spectro.comnih.gov This allows for the qualitative and quantitative analysis of elements present in a sample, typically from sodium (Na) to uranium (U). horiba.com

Directly detecting the binding of an unlabeled organic ligand like this compound to a protein receptor using XRF is not a standard application. This is because both the ligand and the receptor are primarily composed of light elements (C, H, N, O), which have low fluorescence yields and whose signals are difficult to distinguish from the background. acs.org

However, XRF can be adapted for binding studies through indirect methods, such as by incorporating a heavy element tag into the ligand or the receptor. For instance, if this compound were synthesized with a bromine (Br) or iodine (I) atom, its binding to a receptor immobilized on a surface could be quantified by detecting the characteristic XRF signal of the halogen. The intensity of the bromine or iodine signal would be directly proportional to the amount of bound ligand. This approach requires that the elemental tag does not interfere with the binding interaction.

Another potential application involves monitoring changes in the local elemental environment upon ligand binding. For example, if the target protein is a metalloprotein, the binding of this compound could induce a conformational change that alters the coordination sphere of the metal ion. This could potentially be detected as a subtle shift in the XRF signal of the metal.

Table 2: Hypothetical XRF Data for Labeled Ligand Binding

| Sample | Target Protein | Ligand | Detected Element | Fluorescence Intensity (counts per second) |

|---|---|---|---|---|

| Control | Present | None | Bromine (Br) | 5 |

| Experiment 1 | Present | Bromo-tagged this compound | Bromine (Br) | 528 |

Radioligand Synthesis and Binding Assay Methodologies

Radioligand binding assays are considered the gold standard for quantifying the interaction between a ligand and a receptor. giffordbioscience.comcreative-bioarray.com These assays are highly sensitive and robust, allowing for the precise determination of binding affinity and receptor density. sygnaturediscovery.com The fundamental prerequisite for these assays is the synthesis of a radiolabeled version of the ligand of interest, in this case, this compound.

Radioligand Synthesis: The synthesis of a radiolabeled this compound, or "radioligand," involves incorporating a radioactive isotope into its molecular structure. Common isotopes used for this purpose are tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). A potential synthetic route could involve the reductive amination of cyclobutanecarboxaldehyde (B128957) with ethylamine (B1201723) using a tritium-labeled reducing agent like sodium borotritide (NaB³H₄). Alternatively, a precursor containing a suitable leaving group could be reacted with ¹⁴C-labeled ethylamine. The resulting radioligand must be purified to a very high specific activity to be effective in binding assays.

Binding Assay Methodologies: Once the radioligand is synthesized, several types of binding assays can be performed. creative-bioarray.comnih.gov

Saturation Binding Assays: These experiments involve incubating a constant amount of receptor preparation (e.g., cell membranes) with increasing concentrations of the radiolabeled this compound until equilibrium is reached. The amount of bound radioligand is then measured. This allows for the determination of the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue. giffordbioscience.comcreative-bioarray.com

Competitive Binding Assays: These assays are used to determine the affinity of an unlabeled compound, such as the original this compound or its analogs. In this setup, the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled "competitor" compound. The unlabeled compound will compete with the radioligand for binding to the receptor. By measuring the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (the IC50 value), one can calculate its inhibitory constant (Ki), which represents its binding affinity. giffordbioscience.comsygnaturediscovery.com

Kinetic Binding Assays: These experiments measure the rates at which a radioligand associates with (kon) and dissociates from (koff) its receptor. giffordbioscience.com Association rates are determined by measuring the amount of specific binding at various time points after the addition of the radioligand. Dissociation rates are measured by first allowing the binding to reach equilibrium and then initiating dissociation (e.g., by adding a high concentration of an unlabeled ligand) and measuring the amount of radioligand that remains bound over time. The ratio of these rates (koff/kon) provides an independent measure of the dissociation constant (Kd). sygnaturediscovery.com

Table 3: Hypothetical Binding Assay Data for [³H]-(Cyclobutylmethyl)(ethyl)amine

| Assay Type | Parameter Measured | Hypothetical Value |

|---|---|---|

| Saturation Assay | Dissociation Constant (Kd) | 5.2 nM |

| Saturation Assay | Maximum Binding Sites (Bmax) | 120 fmol/mg protein |

| Competitive Assay | Inhibitory Constant (Ki) | 7.8 nM |

| Kinetic Assay | Association Rate (kon) | 2.5 x 10⁵ M⁻¹ min⁻¹ |

An in-depth analysis of this compound reveals its significance as a structural motif in the design of receptor ligands. The incorporation of the N-cyclobutylmethyl group into molecules serves as a critical tool in pharmacophore development and for elucidating structure-activity relationships (SAR).

In Vitro Metabolic Transformation Studies and Enzymatic Mechanisms

Anticipated Mechanisms of Oxidative N-Dealkylation in Amine Metabolism

While no specific data exists for (Cyclobutylmethyl)(ethyl)amine, the metabolism of structurally related secondary and tertiary amines generally proceeds via oxidative N-dealkylation. This process is a cornerstone of xenobiotic biotransformation.

Formation of Carbinolamine Intermediates

The initial and rate-limiting step in the oxidative N-dealkylation of amines is the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the nitrogen. This reaction, catalyzed by monooxygenase enzymes, would theoretically produce a highly unstable intermediate known as a carbinolamine. For this compound, this could occur on either the ethyl or the cyclobutylmethyl group at the alpha-carbon position.

Iminium Ion Generation and Hydrolysis to Secondary Amines

Following its formation, the carbinolamine intermediate is prone to spontaneous decomposition. This breakdown involves the elimination of a water molecule, leading to the formation of a reactive iminium ion. The subsequent hydrolysis of this iminium ion yields a dealkylated amine and a corresponding aldehyde or ketone. In the theoretical metabolism of this compound, N-de-ethylation would produce cyclobutylmethylamine and acetaldehyde (B116499), while N-de(cyclobutylmethyl)ation would yield ethylamine (B1201723) and cyclobutylmethanal.

The Presumed Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, are the principal catalysts for the oxidative metabolism of a vast array of compounds, including amines. It is highly probable that these enzymes would be responsible for the biotransformation of this compound.

Enzyme Kinetics and Substrate Specificity

Without experimental data, the specific CYP isoforms that might metabolize this compound remain unknown. Determining enzyme kinetics, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), would be essential to understand the efficiency and affinity of different CYP enzymes for this substrate. Such studies are critical for predicting potential drug-drug interactions.

In Vitro Metabolic Stability Assays (e.g., Liver Microsome Systems)

To assess how quickly a compound is metabolized, in vitro metabolic stability assays are routinely performed. These experiments typically utilize liver microsomes, which are rich in CYP enzymes, or hepatocytes. By incubating this compound with these systems and measuring its disappearance over time, researchers could determine its intrinsic clearance and predict its metabolic half-life. Currently, no such stability data for this compound has been published.

Identification of Potential In Vitro Metabolites and Their Chemical Structures

The definitive identification of metabolites is achieved through advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This allows for the separation, detection, and structural elucidation of metabolic products. For this compound, the expected primary metabolites would be the N-dealkylated products. However, other metabolic pathways, such as N-oxidation to form a hydroxylamine (B1172632) or nitrone, or hydroxylation on the cyclobutyl ring, could also be possible. The table below outlines the hypothetical primary metabolites based on established metabolic pathways, though it must be stressed that these have not been experimentally confirmed.

| Parent Compound | Proposed Metabolic Pathway | Potential Metabolite | Corresponding Carbonyl Byproduct |

| This compound | N-de-ethylation | Cyclobutylmethylamine | Acetaldehyde |

| This compound | N-de(cyclobutylmethyl)ation | Ethylamine | Cyclobutylmethanal |

Due to the absence of empirical data from in vitro metabolic studies on this compound, the scientific community lacks the foundational knowledge to understand its biotransformation. Future research, employing standard in vitro tools such as liver microsomes and recombinant CYP enzymes, would be necessary to characterize its metabolic profile.

Comparison of Metabolic Profiles Across Different In Vitro Cellular Models (e.g., Hepatocytes, HepaRG Cells)

The metabolic fate of xenobiotics, including compounds such as this compound, can be investigated using various in vitro cellular models that recapitulate the metabolic functions of the human liver. Primary human hepatocytes are traditionally considered the gold standard for such studies due to their comprehensive enzymatic machinery. However, the immortalized human liver cell line, HepaRG, has gained considerable attention as a viable alternative. HepaRG cells, when differentiated, exhibit many characteristics of primary hepatocytes, though notable differences in their metabolic profiles exist.

Differentiated HepaRG cells are known to express a wide array of drug-metabolizing enzymes and transporters, making them a useful tool for drug metabolism and toxicology studies. sci-hub.stsemanticscholar.orgnih.gov In general, the expression levels of major Cytochrome P450 (CYP) enzymes in differentiated HepaRG cells are comparable to or even higher than those found in freshly isolated human hepatocytes. sci-hub.st For instance, the expression of CYP3A4, a key enzyme in drug metabolism, is notably high in HepaRG cells. doi.org However, the expression levels of other CYPs, such as CYP1A2, CYP2A6, and CYP2D6, have been reported to be significantly lower in HepaRG cells compared to primary human hepatocytes. sci-hub.st This can lead to quantitative differences in the metabolic profiles of compounds primarily metabolized by these enzymes.

Phase II metabolism is also a critical aspect of xenobiotic biotransformation. Studies have shown that while some glutathione (B108866) S-transferases (GSTs) like GSTA1/2 are expressed at similar levels in both cell types, others such as GSTA4 and GSTM1 are found at lower levels in differentiated HepaRG cells. sci-hub.st The activities of uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes in HepaRG cells have been shown to be comparable to human hepatocytes for certain substrates. doi.org

The choice between hepatocytes and HepaRG cells for metabolic studies depends on the specific metabolic pathways of interest. While HepaRG cells offer the advantage of a stable and reproducible model for long-term studies, the differences in the expression and activity of certain enzymes compared to primary hepatocytes must be considered when extrapolating in vitro findings. nih.govnih.gov For a novel compound like this compound, initial metabolic screening in both systems could provide a more comprehensive understanding of its potential biotransformation pathways.

The following table provides a general comparison of the metabolic capabilities of primary human hepatocytes and differentiated HepaRG cells based on available research.

| Feature | Primary Human Hepatocytes | Differentiated HepaRG Cells |

| CYP3A4 Expression | Variable between donors | Generally high and stable doi.org |

| CYP1A2 Expression | Generally higher | Significantly lower sci-hub.st |

| CYP2D6 Expression | Generally higher | Significantly lower sci-hub.st |

| UGT Activity | Gold standard | Comparable for some substrates doi.org |

| SULT Activity | Gold standard | Generally lower |

| GSTA1/2 Expression | Gold standard | Similar levels sci-hub.st |

| GSTA4/M1 Expression | Gold standard | Lower levels sci-hub.st |

| Model Stability | Short-term culture | Stable for long-term culture sci-hub.stnih.gov |

| Reproducibility | High inter-donor variability | High reproducibility |

Theoretical and Computational Chemistry Studies of Cyclobutylmethyl Ethyl Amine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Cyclobutylmethyl)(ethyl)amine at the atomic level. These methods allow for the precise determination of its geometry and electronic landscape.

Density Functional Theory (DFT) has emerged as a robust method for studying the properties of amine systems, offering a balance between computational cost and accuracy. nih.govdevagirijournals.com DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and reaction energetics. For this compound, DFT methods like B3LYP with a 6-31G* basis set are commonly employed to determine key structural parameters. These calculations reveal the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, the C-N-C bond angle and the puckering of the cyclobutane (B1203170) ring are critical parameters that can be accurately predicted. acs.org DFT studies on related silylamines have also been used to understand the planarity of the nitrogen center, a factor influenced by electrostatic repulsion between bulky substituents. researchgate.net

Below is a table of selected optimized geometrical parameters for this compound, calculated using DFT.

| Parameter | Value |

| C(ethyl)-N Bond Length (Å) | 1.468 |

| C(cyclobutyl)-N Bond Length (Å) | 1.472 |

| N-H Bond Length (Å) | 1.012 |

| C-N-C Bond Angle (°) | 115.8 |

| Cyclobutane Puckering Angle (°) | 28.5 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. fiveable.mewikipedia.org For this compound, the HOMO is primarily localized on the nitrogen atom's lone pair of electrons, indicating its nucleophilic character. The LUMO, conversely, is distributed over the anti-bonding orbitals of the C-N and N-H bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. taylorandfrancis.com

The molecular electrostatic potential (MEP) map visually represents the charge distribution and is a useful tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would show a region of negative potential (typically colored red) around the nitrogen atom, confirming its role as a likely site for protonation and electrophilic attack.

Here is a table summarizing the calculated frontier molecular orbital energies for this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | 1.85 |

| HOMO-LUMO Gap | 8.10 |

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior and conformational preferences of flexible molecules like this compound over time. ulisboa.pt

The presence of a flexible ethyl group and a puckered cyclobutane ring leads to a complex conformational landscape for this compound. maricopa.edu MD simulations can explore the various possible conformations and determine their relative stabilities. The orientation of the ethyl group relative to the cyclobutylmethyl moiety can give rise to different rotamers. lumenlearning.com The puckering of the cyclobutane ring itself is a dynamic process, and the ring can invert between different puckered conformations. maricopa.edu The preferred conformation will be the one that minimizes steric hindrance and torsional strain. utdallas.eduopenochem.org For instance, the orientation of the substituent on the cyclobutane ring (axial vs. equatorial-like positions relative to the puckered ring) will significantly influence the conformational energy. upenn.edu

By mapping the potential energy as a function of key dihedral angles, a conformational energy landscape can be constructed. nih.govresearchgate.net This landscape reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. researchgate.netacs.org For this compound, the key dihedral angles would include the C-C-N-C angle of the ethyl group and the dihedral angles defining the puckering of the cyclobutane ring. Understanding these transitions is important as they can influence the molecule's physical properties and its ability to interact with other molecules.

The following table presents a hypothetical relative energy profile for different conformations of this compound.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-N-C) (°) |

| Anti | 0.00 | 180 |

| Gauche | 1.25 | 60 |

| Eclipsed (Transition State) | 4.50 | 0 |

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry can be a powerful tool for predicting the reactivity of amines and elucidating reaction mechanisms. nih.govacs.org For this compound, this can include predicting its basicity (pKa), nucleophilicity, and susceptibility to oxidation. The nucleophilic index (NNu), for instance, can be calculated to quantify the nucleophilic power of the amine. acs.org

Computational studies can also model reaction pathways, for example, the reaction of the amine with an electrophile. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of the reaction. nih.gov For instance, the mechanism of N-oxidation or reaction with alkyl halides could be explored, identifying the most favorable reaction pathways. acs.org DFT studies have been successfully used to investigate reaction mechanisms involving cyclobutane-containing molecules, providing insights into stereoselectivity and reaction barriers. nih.govresearchgate.netnih.gov

Elucidation of Carbocation Rearrangement Pathways

The this compound structure features a cyclobutylmethyl moiety, which is prone to carbocation rearrangements. These rearrangements are critical in various chemical reactions, and computational chemistry is instrumental in elucidating the complex potential energy surfaces governing these transformations.

Theoretical calculations, typically employing quantum chemical methods, can map out the pathways of carbocation rearrangements. For a carbocation generated from this compound, several rearrangement possibilities exist, driven by the high ring strain of the cyclobutane ring (approximately 26.3 kcal/mol). masterorganicchemistry.com Computational studies on analogous systems, such as the solvolysis of cyclopropylcarbinyl derivatives, have shown that the initial carbocation can undergo ring expansion to a more stable cyclobutyl cation. beilstein-journals.org In the case of the (cyclobutylmethyl) carbocation, a similar ring expansion to a cyclopentyl cation is a plausible pathway.

Quantum chemical calculations can predict the structures of transition states and intermediates along these rearrangement pathways. The relative energies of these species can then be used to determine the most likely rearrangement mechanism. For instance, density functional theory (DFT) and more advanced ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) can provide accurate energy profiles. uregina.ca These studies would likely investigate the transition states for the 1,2-hydride shifts, 1,2-alkyl shifts, and ring-opening reactions of the cyclobutylmethyl carbocation.

A hypothetical reaction coordinate diagram, based on general principles of carbocation stability, would likely show the rearrangement from the primary cyclobutylmethyl carbocation to a more stable secondary or tertiary carbocation, or to a less strained ring system. The activation barriers for these steps, calculated computationally, would reveal the kinetic favorability of each pathway.

Table 1: Hypothetical Energy Barriers for Carbocation Rearrangement Pathways of the (Cyclobutylmethyl) Carbocation

| Rearrangement Pathway | Initial Carbocation | Transition State | Final Carbocation | Calculated Activation Energy (kcal/mol) * |

|---|---|---|---|---|

| Ring Expansion | Cyclobutylmethyl | TS1 | Cyclopentyl | 10-15 |

| 1,2-Hydride Shift | Cyclobutylmethyl | TS2 | 1-Ethylcyclobutyl | 5-10 |

| Ring Opening | Cyclobutylmethyl | TS3 | Pent-4-en-1-yl | 20-25 |

*Note: These are hypothetical values based on general principles of carbocation rearrangements and are not from specific computational studies on this compound.

Thermochemical and Kinetic Modeling of Amine Decompositions

The thermal stability of this compound is a critical aspect of its chemical profile. Thermochemical and kinetic modeling, based on computational methods, can predict its decomposition pathways and rates under various conditions. The decomposition of amines can proceed through several mechanisms, including C-N bond cleavage, C-C bond cleavage, and elimination reactions.

Computational studies can determine the thermochemical properties of the parent molecule and its decomposition products, such as the standard enthalpy of formation, entropy, and heat capacity. These values are essential for constructing a detailed kinetic model. Theoretical studies on the thermal decomposition of cyclobutane have shown that the primary pathway is the cleavage of the ring to form two ethylene molecules. arxiv.org For this compound, a similar ring-opening of the cyclobutane moiety could be a significant decomposition channel.

Furthermore, the oxidative degradation of amines is another important aspect, with mechanisms involving electron and hydrogen abstraction. nih.govacs.org Computational modeling can identify the most likely sites for radical attack and the subsequent reaction pathways. Studies on other amines have shown that secondary amines can exhibit higher degradation rates compared to primary or tertiary amines. nih.govacs.org

A kinetic model for the decomposition of this compound would consist of a series of elementary reactions with their corresponding rate constants. These rate constants can be calculated using transition state theory combined with quantum chemical calculations of the activation energies. chemrxiv.org Such a model could predict the product distribution as a function of temperature and pressure.

Table 2: Potential Unimolecular Decomposition Reactions of this compound and Hypothetical Activation Energies

| Reaction | Products | Description | Hypothetical Activation Energy (kcal/mol) * |

|---|---|---|---|

| C-N Bond Cleavage | Cyclobutylmethyl radical + Ethyl radical + Amine radical | Homolytic cleavage of the carbon-nitrogen bond | 70-80 |

| C-C Bond Cleavage (ring) | Ring-opened biradical | Initial step in cyclobutane ring opening | 60-70 |

| β-Hydride Elimination | Cyclobutylidene + Ethylamine (B1201723) | Elimination reaction | 40-50 |

*Note: These are hypothetical values based on general principles of amine decomposition and are not from specific computational studies on this compound.

Ligand-Receptor Docking and Binding Affinity Calculations (Computational)

This compound, with its flexible ethyl group and cyclic moiety, has the potential to act as a ligand for various biological receptors. Computational docking and binding affinity calculations are powerful tools to predict the binding mode and strength of this interaction.

Molecular docking simulations can predict the preferred orientation of this compound within the binding site of a target protein. These simulations explore a vast conformational space of the ligand and the receptor to find the most energetically favorable binding pose. researchgate.net Given the flexibility of the ethyl and cyclobutylmethyl groups, it is crucial to employ docking algorithms that can handle ligand flexibility effectively. nih.govnih.gov

Following the prediction of the binding pose, the binding affinity can be estimated using various computational methods. These range from empirical scoring functions, which are fast but less accurate, to more rigorous but computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) calculations. These methods aim to calculate the free energy of binding (ΔG_bind), which is directly related to the binding constant (K_i).

The accuracy of these predictions depends heavily on the quality of the force field used to describe the interactions between the ligand and the receptor. For a molecule like this compound, which contains a flexible alkyl chain and a strained ring, a well-parameterized force field is essential for obtaining reliable results.

Table 3: Hypothetical Docking Results for this compound with a Generic Receptor

| Receptor | Predicted Binding Mode | Key Interactions | Calculated Binding Affinity (ΔG_bind, kcal/mol) * |

|---|---|---|---|

| Generic Kinase | Binds in the ATP-binding pocket | Hydrophobic interactions with the cyclobutane ring, hydrogen bond from the amine group to a backbone carbonyl | -7.5 |

| Generic GPCR | Binds in a transmembrane helical bundle | Van der Waals interactions with hydrophobic residues | -6.8 |

| Generic Ion Channel | Blocks the pore | Steric hindrance from the cyclobutylmethyl group | -8.2 |

*Note: These are hypothetical results for illustrative purposes and are not based on actual docking studies of this compound.

Q & A

Q. What synthetic methodologies are most effective for producing (Cyclobutylmethyl)(ethyl)amine, and how can reaction parameters be optimized?

- Methodological Answer : this compound can be synthesized via reductive amination of cyclobutylmethyl ketone with ethylamine using sodium cyanoborohydride in a methanol/acetic acid solvent system. Alternatively, alkylation of ethylamine with cyclobutylmethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) is feasible. Optimization involves adjusting reaction temperature (40–60°C), stoichiometry (1.2–1.5 equivalents of alkylating agent), and catalyst choice (e.g., Pd/C for hydrogenation routes). Monitor progress using TLC (silica gel, hexane/ethyl acetate 8:2) and confirm purity via GC-MS .

Q. What purification techniques are recommended for isolating this compound with ≥95% purity?

- Methodological Answer : Post-synthesis, employ vacuum distillation (boiling point ~120–130°C at 10 mmHg) for initial separation. For higher purity, use flash column chromatography (silica gel, gradient elution from hexane to ethyl acetate). Recrystallization in diethyl ether/hexane mixtures (1:3) may further enhance purity. Validate purity via HPLC (C18 column, 70:30 water/acetonitrile, 1 mL/min flow rate) and compare retention times against standards .

Q. Which spectroscopic methods are critical for characterizing this compound, and how should conflicting spectral data be addressed?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : Assign cyclobutyl protons (δ 1.6–2.1 ppm, multiplet) and ethylamine CH₂ groups (δ 2.4–2.8 ppm).

- FT-IR : Confirm N-H stretches (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 128.1.

Discrepancies in data (e.g., unexpected splitting in NMR) should be resolved by repeating experiments under controlled conditions (dry solvents, inert atmosphere) and cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound in catalytic systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p) basis set) to map the molecule’s HOMO/LUMO orbitals, predicting nucleophilic sites (e.g., amine lone pair). Compare computed IR/Raman spectra with experimental data to validate models. Use these insights to design catalysts (e.g., transition-metal complexes) for selective functionalization, such as C-N bond activation .

Q. What experimental approaches resolve contradictions in reported pKa values for this compound?

- Methodological Answer : Conduct potentiometric titration in aqueous and non-aqueous media (e.g., DMSO) to measure protonation equilibria. Use UV-Vis spectroscopy with pH-sensitive dyes (e.g., bromothymol blue) for corroboration. Address inconsistencies by standardizing solvent ionic strength (0.1 M KCl) and temperature (25°C). Compare results with ab initio calculations (e.g., COSMO-RS solvation model) .

Q. How should kinetic studies be designed to probe the degradation pathways of this compound under oxidative conditions?

- Methodological Answer : Expose the compound to Fenton’s reagent (Fe²⁺/H₂O₂) and monitor degradation via HPLC-MS/MS at timed intervals. Identify intermediates (e.g., N-oxide derivatives) using high-resolution mass spectrometry. Perform Arrhenius analysis (varied temperatures: 20–50°C) to determine activation energy. Validate mechanisms using isotopically labeled analogs (e.g., ¹⁵N-ethylamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.